molecular formula C22H15ClN4O B10935901 2-(4-chlorophenyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide

2-(4-chlorophenyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide

Cat. No.: B10935901
M. Wt: 386.8 g/mol
InChI Key: VSKQBNLMLOXVED-AFUMVMLFSA-N
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Description

2-(4-CHLOROPHENYL)-N’~4~-[(E)-1-(2-PYRIDYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE is a complex organic compound that features a quinolinecarbohydrazide backbone with a chlorophenyl and pyridyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-N’~4~-[(E)-1-(2-PYRIDYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Backbone: The quinoline backbone can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Hydrazide: The hydrazide functionality is introduced by reacting the quinoline derivative with hydrazine hydrate.

    Condensation with Pyridine Aldehyde: Finally, the compound is formed by condensing the hydrazide with pyridine-2-carbaldehyde under reflux conditions in ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENYL)-N’~4~-[(E)-1-(2-PYRIDYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinolinecarboxylic acids.

    Reduction: Formation of quinolinecarbohydrazides with reduced functional groups.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

2-(4-CHLOROPHENYL)-N’~4~-[(E)-1-(2-PYRIDYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Research: It is used in studies related to enzyme inhibition and protein binding.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-N’~4~-[(E)-1-(2-PYRIDYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)ethylamine: A simpler compound with a chlorophenyl group attached to an ethylamine backbone.

    4-Chloroquinoline: A quinoline derivative with a chlorine substituent.

    Pyridine-2-carbaldehyde: A pyridine derivative with an aldehyde functional group.

Uniqueness

2-(4-CHLOROPHENYL)-N’~4~-[(E)-1-(2-PYRIDYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE is unique due to its combination of a quinoline backbone with both chlorophenyl and pyridyl substituents. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds.

Properties

Molecular Formula

C22H15ClN4O

Molecular Weight

386.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[(E)-pyridin-2-ylmethylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C22H15ClN4O/c23-16-10-8-15(9-11-16)21-13-19(18-6-1-2-7-20(18)26-21)22(28)27-25-14-17-5-3-4-12-24-17/h1-14H,(H,27,28)/b25-14+

InChI Key

VSKQBNLMLOXVED-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)N/N=C/C4=CC=CC=N4

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NN=CC4=CC=CC=N4

Origin of Product

United States

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